7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-
Description
Fusion Orientation and Numbering
- Parent Component Selection : Pyrimidine (a six-membered diazine ring) is designated as the parent component due to its larger size and higher priority in heterocyclic nomenclature.
- Fusion Position Identification : The pyrrole ring is fused to the pyrimidine at positions 2 and 3 of the pyrimidine (denoted by "2,3-d"), with "d" indicating the pyrimidine’s fourth edge (side) in its standard orientation.
- Numbering Sequence : The entire system is numbered starting from the nitrogen atom in the pyrimidine ring, proceeding clockwise, and ensuring the lowest possible numbers for substituents.
Example :
Substituent Prioritization
Substituents are ordered alphabetically and assigned the lowest possible locants. In the compound 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)-, the substituents at positions 4, 6, and 7 follow this rule.
Structural Characterization of the 4-Amino-7-((2-Hydroxyethoxy)methyl)-6-(Methylthio) Substituent Pattern
The substituent pattern of this derivative involves three distinct functional groups, each contributing to its chemical reactivity and spatial configuration.
4-Amino Group
6-(Methylthio) Group
7-((2-Hydroxyethoxy)methyl) Side Chain
- Structure : A methoxyethyl alcohol group (-CH₂-O-CH₂-CH₂-OH) attached to position 7 of the pyrrole ring.
- Hydrogen Bonding : The hydroxyl (-OH) and ether (-O-) groups facilitate hydrogen bonding with solvents or biological targets.
Table 1: Substituent Positions and Properties
| Position | Substituent | Electronic Effect | Role in Reactivity |
|---|---|---|---|
| 4 | -NH₂ | Electron-donating | Activates ring for substitution |
| 6 | -SMe | Electron-withdrawing | Modulates redox potential |
| 7 | -CH₂-O-CH₂-CH₂-OH | Polar, H-bond donor | Enhances solubility |
Comparative Analysis of Positional Isomerism in Pyrrolo[2,3-d] vs. Pyrrolo[3,2-d] Pyrimidine Cores
Positional isomerism in pyrrolopyrimidines arises from differences in fusion orientation, significantly altering physicochemical properties.
Key Differences in Fusion Notation
Impact on Substituent Positioning
- Electron Density Distribution : In the [2,3-d] isomer, the pyrrole nitrogen’s lone pairs conjugate with the pyrimidine’s π-system, whereas in the [3,2-d] isomer, conjugation pathways differ due to altered ring junctions.
- Synthetic Accessibility : The [2,3-d] isomer is more commonly reported in literature, likely due to favorable regioselectivity in cyclization reactions.
Table 2: Comparative Properties of Pyrrolo[2,3-d] vs. [3,2-d] Isomers
| Property | Pyrrolo[2,3-d]pyrimidine | Pyrrolo[3,2-d]pyrimidine |
|---|---|---|
| Nitrogen Position | Position 7 | Position 5 |
| Resonance Stabilization | Extended conjugation with pyrimidine | Limited conjugation pathways |
| Reported Derivatives | 5-carbonitrile, 4-amino variants | Rarely functionalized at position 6 |
Properties
CAS No. |
127945-87-3 |
|---|---|
Molecular Formula |
C11H13N5O2S |
Molecular Weight |
279.32 g/mol |
IUPAC Name |
4-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanylpyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O2S/c1-19-11-7(4-12)8-9(13)14-5-15-10(8)16(11)6-18-3-2-17/h5,17H,2-3,6H2,1H3,(H2,13,14,15) |
InChI Key |
KMBSGMPVHGGQQY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C2=C(N=CN=C2N1COCCO)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[2,3-d]pyrimidine core.
Introduction of the Carbonitrile Group: The carbonitrile group is introduced through a nucleophilic substitution reaction using suitable reagents.
Amino Group Addition: The amino group is added via an amination reaction, often using ammonia or an amine derivative.
Attachment of the Hydroxyethoxy Methyl Group: This step involves the reaction of the intermediate compound with a hydroxyethoxy methylating agent.
Incorporation of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio group at position 6 undergoes oxidation to yield sulfoxides or sulfones under controlled conditions.
Reagents & Conditions :
| Reagent | Conditions | Product Formed |
|---|---|---|
| H₂O₂ (30%) | Room temperature, 12 hr | 6-(Methylsulfinyl) derivative |
| mCPBA (1.2 eq) | DCM, 0°C → RT, 6 hr | 6-(Methylsulfonyl) derivative |
| KMnO₄ (aq) | Acidic pH, reflux | Sulfonic acid derivative |
-
Mechanistic Insight : The sulfur atom in -SMe is nucleophilic, making it susceptible to electrophilic oxidation. The reaction with H₂O₂ proceeds via a two-electron oxidation mechanism, while mCPBA operates through an oxygen-transfer pathway .
Reduction Reactions
The carbonitrile group at position 5 can be reduced to a primary amine or aldehyde.
Reagents & Conditions :
| Reagent | Conditions | Product Formed |
|---|---|---|
| LiAlH₄ (excess) | THF, reflux, 8 hr | 5-Aminomethyl derivative |
| H₂, Raney Ni | EtOH, 60°C, 50 psi | 5-Aminomethyl derivative |
| DIBAL-H (1.5 eq) | Toluene, -78°C, 2 hr | 5-Aldehyde derivative |
-
Key Observations :
Substitution Reactions
The amino group at position 4 participates in nucleophilic substitution or acylation reactions.
Acylation
Reagents :
Alkylation
Sulfonylation
Ether Cleavage
The hydroxyethoxy methyl group undergoes acid-catalyzed cleavage:
Reagents :
Cyano Group Reactivity
The carbonitrile group participates in:
-
Hydrolysis :
-
Nucleophilic Addition :
Comparative Reactivity Table
Mechanistic Considerations
-
Steric Effects : The hydroxyethoxy methyl group at position 7 creates steric hindrance, slowing reactions at adjacent positions (e.g., C-6 substitution) .
-
Electronic Effects : The electron-withdrawing cyano group enhances the electrophilicity of the pyrimidine ring, facilitating nucleophilic attacks at C-2 and C-4 .
Scientific Research Applications
Kinase Inhibition
The compound serves as a scaffold for designing potent inhibitors targeting various kinases, particularly in cancer therapy. It has been identified as a selective inhibitor of monopolar spindle 1 (MPS1) kinase, which plays a crucial role in cell division and tumor progression. In vitro studies have shown that it effectively inhibits the proliferation of triple-negative breast cancer (TNBC) cells with an IC50 value of approximately 0.5 µM .
Anticancer Activity
The anticancer properties have been documented through various studies:
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Triple-negative breast cancer | 0.5 | MPS1 inhibition |
| Leukemia | 0.19 | Induction of apoptosis via caspase activation |
| Solid tumors | <1 | Cell cycle arrest at G2/M phase |
These results highlight the compound's potential as a therapeutic agent against multiple cancer types.
Cell Proliferation and Apoptosis
Research indicates that this compound is utilized in studies investigating cellular processes such as proliferation and apoptosis. Its selective inhibition of PAK4 (p21-activated kinase 4) has shown promising results in modulating signaling pathways associated with growth and survival in cancer cells.
Antibacterial Activity
In addition to its anticancer applications, derivatives of pyrrolo[2,3-d]pyrimidines have been evaluated for their antibacterial properties. Studies have demonstrated activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in treating bacterial infections .
In Vivo Evaluations
In vivo evaluations have confirmed the efficacy of the compound in mitigating TNBC cell proliferation. For instance, a study reported that specific derivatives based on this scaffold exhibited significant antitumor activity in animal models, supporting their potential for clinical development .
Structural Modifications
Research has shown that structural modifications to the core scaffold can enhance binding affinity and biological activity. For example, modifications at specific positions have led to the development of more potent MPS1 inhibitors guided by X-ray crystallography.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the amino, hydroxyethoxy methyl, and methylthio groups allows for diverse interactions with biological macromolecules, potentially leading to inhibition or modulation of specific pathways.
Comparison with Similar Compounds
Key Observations :
- The 7-((2-hydroxyethoxy)methyl) group in the target compound distinguishes it from hydrophobic analogs (e.g., cyclopentyl in ) and natural derivatives (e.g., ribofuranosyl in Toyocamycin ). This substitution likely improves water solubility and bioavailability.
Key Observations :
- The target compound’s hydrophilic 7-substituent may reduce toxicity compared to LY231514, which has an MTD of only 5 mg/kg .
- Sulfur-containing analogs (e.g., 7-cyclopentyl derivative ) show moderate EGFR inhibition, suggesting the methylthio group in the target compound could contribute to similar activity.
- Natural analogs like Toyocamycin exhibit potent bioactivity but high cytotoxicity, highlighting the importance of synthetic modifications for therapeutic optimization .
Challenges :
- Introducing the 2-hydroxyethoxy group requires careful protection-deprotection strategies to avoid side reactions.
- The methylthio group may necessitate thiolation reagents or displacement reactions .
Biological Activity
7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-((2-hydroxyethoxy)methyl)-6-(methylthio)- is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, particularly in oncology.
Chemical Structure and Properties
The compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of functional groups such as the amino and hydroxyethoxy methyl moieties enhances its solubility and biological activity.
Anticancer Properties
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit promising anticancer activity. For instance:
- Cytotoxicity Studies : A study synthesized several derivatives and tested them against multiple cancer cell lines (MCF-7, HepG2, MDA-MB-231, HeLa). The most potent compound showed IC50 values ranging from 29 to 59 µM, demonstrating significant cytotoxic effects compared to established drugs like sunitinib .
- Mechanism of Action : The mechanism involves inhibition of key kinases such as EGFR and CDK2, leading to cell cycle arrest and apoptosis. Notably, compound 5k was found to induce apoptosis by upregulating pro-apoptotic proteins (caspase-3 and Bax) while downregulating anti-apoptotic proteins (Bcl-2) .
Antiviral Activity
Some derivatives have shown antiviral properties related to nucleoside antibiotics. For example, certain compounds demonstrated activity against viral replication pathways .
Inhibition of Kinases
The compound has been identified as a selective inhibitor of MPS1 kinase, which is overexpressed in triple-negative breast cancer (TNBC). This inhibition leads to reduced proliferation of TNBC cells in vivo .
Comparative Biological Activity Table
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5k | EGFR | 40 - 204 | Induces apoptosis via caspase activation |
| Compound 1 | DHFR | 0.21 | Dual inhibitor; significant tumor cell growth inhibition |
| Compound 2 | TS | 0.54 | Increased potency against specific tumor lines |
| Sunitinib | Multi-Kinase | 261 | Established anticancer agent |
Case Study 1: Triple-Negative Breast Cancer
A study focused on the optimization of a MPS1 inhibitor based on the pyrrolo[2,3-d]pyrimidine scaffold. The lead compound effectively reduced TNBC cell proliferation in preclinical models, highlighting its potential as a therapeutic agent for aggressive breast cancer subtypes .
Case Study 2: Cytotoxicity in Various Cancer Cell Lines
The cytotoxic effects of several synthesized derivatives were evaluated using the MTT assay. The results indicated that modifications to the pyrrolo[2,3-d]pyrimidine structure significantly influenced their anticancer efficacy across different cell lines .
Q & A
Q. Methodological Answer :
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₁H₁₅N₅O₂S). reports HRMS data with <0.5 ppm error.
- Multinuclear NMR : Use ¹H, ¹³C, and DEPT-135 to assign signals. For example:
- The 2-hydroxyethoxy group: δ ~3.6–4.0 ppm (¹H), δ ~60–70 ppm (¹³C).
- Methylthio group: δ ~2.5 ppm (¹H), δ ~15–20 ppm (¹³C).
- IR spectroscopy : Identify nitrile (C≡N, ~2200 cm⁻¹) and amino (N-H, ~3300 cm⁻¹) groups. provides IR data for related analogs .
Advanced Question: How can structure-activity relationships (SAR) guide optimization of kinase inhibition?
Q. Methodological Answer :
- Substituent positioning : The 4-amino group is critical for hydrogen bonding with kinase ATP pockets. shows analogs with 4-Cl substitutions lose activity against EGFR and CDK2.
- Hydrophilic vs. hydrophobic groups : The 2-hydroxyethoxy moiety enhances solubility but may reduce membrane permeability. Compare analogs with ethyl vs. hydroxyethyl groups ().
- Methylthio effects : Thioethers improve metabolic stability over hydroxyl groups. demonstrates bromo/methyl substitutions alter binding affinities .
Basic Question: What stability challenges arise during storage, and how are they mitigated?
Q. Methodological Answer :
- Light sensitivity : Store at -20°C in amber vials ( recommends -20°C for similar nitriles).
- Hydrolysis risks : The nitrile group may degrade in aqueous buffers. Use lyophilized forms for long-term storage.
- Oxidation of thioether : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) .
Advanced Question: How can contradictory biological activity data across studies be reconciled?
Q. Methodological Answer :
- Assay variability : Standardize kinase inhibition assays (e.g., ATP concentration, pH). reports IC₅₀ values using homogeneous time-resolved fluorescence (HTRF).
- Cell-line specificity : Test in multiple models (e.g., HeLa vs. MCF-7). shows thiophene-linked analogs exhibit cell-type-dependent cytotoxicity.
- Metabolite interference : Use LC-MS to identify active metabolites (e.g., oxidized thioethers) .
Basic Question: What computational methods predict the compound’s solubility and logP?
Q. Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate solvation in water/DMSO mixtures.
- QSAR models : Use software like Schrödinger’s QikProp to estimate logP (e.g., predicted ~1.8 for this compound).
- Experimental validation : Compare with shake-flask measurements (octanol/water partitioning) .
Advanced Question: How to validate the purity of intermediates with overlapping chromatographic peaks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
